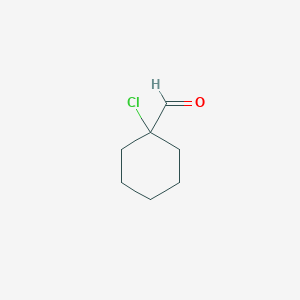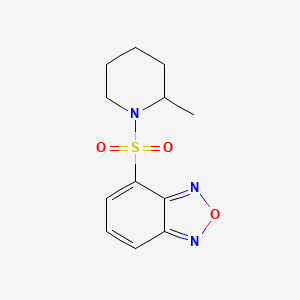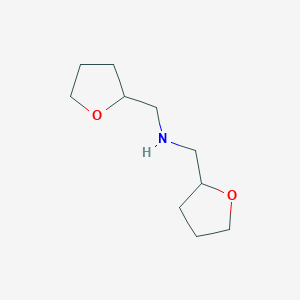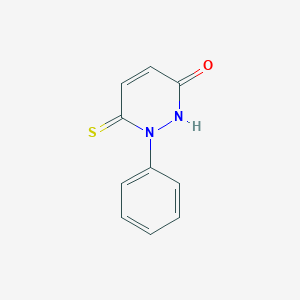
1-chlorocyclohexane-1-carbaldehyde
概要
説明
1-chlorocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclohexanecarboxaldehyde, where one hydrogen atom on the cyclohexane ring is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
科学的研究の応用
1-chlorocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research has shown potential therapeutic effects in treating cancer, bacterial infections, and viral infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Safety and Hazards
Cyclohexanecarboxaldehyde is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
準備方法
Synthetic Routes and Reaction Conditions
1-chlorocyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the chlorination of cyclohexanecarboxaldehyde using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of cyclohexanecarboxaldehyde, 1-chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
1-chlorocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanecarboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in cyclohexanemethanol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexanecarboxaldehyde derivatives.
作用機序
The mechanism of action of cyclohexanecarboxaldehyde, 1-chloro- involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
1-chlorocyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: The parent compound without the chlorine substitution.
Cyclohexanecarboxylic acid: The oxidized form of cyclohexanecarboxaldehyde.
Cyclohexanemethanol: The reduced form of cyclohexanecarboxaldehyde.
Uniqueness
The presence of the chlorine atom in cyclohexanecarboxaldehyde, 1-chloro- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-chlorocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLCDATYLUDVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424105 | |
| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53627-10-4 | |
| Record name | Cyclohexanecarboxaldehyde, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(5-Bromopyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1656576.png)
![5-Butyl-2-[(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B1656579.png)
![4-{1-[(2,6-Diphenyl-pyrimidin-4-yl)-hydrazono]-ethyl}-2-methyl-phenol](/img/structure/B1656580.png)
![Bis[1-(3-nitrophenyl)ethylidene]hydrazine](/img/structure/B1656583.png)
![N-[5-(4-nitrophenyl)pyrimidin-2-yl]nitramide](/img/structure/B1656584.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B1656585.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B1656590.png)



![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonyl)oxan-2-yl]methyl acetate](/img/structure/B1656595.png)
![N-[(E)-1-Azabicyclo[2.2.2]octan-3-ylideneamino]-3-ethyladamantane-1-carboxamide;hydrochloride](/img/structure/B1656596.png)
![4-Chloro-2-{1-[(E)-1-methyl-1H-benzoimidazol-2-ylimino]-ethyl}-phenol](/img/structure/B1656597.png)
